molecular formula C9H10OS B2602560 (2,3-Dihydro-1-benzothiophen-3-yl)methanol CAS No. 123392-40-5

(2,3-Dihydro-1-benzothiophen-3-yl)methanol

Cat. No.: B2602560
CAS No.: 123392-40-5
M. Wt: 166.24
InChI Key: NFQJRLBCTTZPGY-UHFFFAOYSA-N
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Description

“(2,3-Dihydro-1-benzothiophen-3-yl)methanol” is a chemical compound with the IUPAC name 2,3-dihydro-1-benzothien-3-ylmethanol . It has a molecular weight of 166.24 . The compound is typically stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7,10H,5-6H2 . This indicates that the compound has a benzothiophene core with a methanol group attached to it.


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the retrieved sources .


Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature . The compound has a molecular weight of 166.24 . More specific physical and chemical properties are not available in the retrieved sources .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Aza-Piancatelli Rearrangement: Furan-2-yl(phenyl)methanol derivatives, closely related to (2,3-Dihydro-1-benzothiophen-3-yl)methanol, have been used in the aza-Piancatelli rearrangement to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives in good yields, demonstrating the utility of these substrates in synthesizing complex heterocyclic compounds (B. Reddy et al., 2012).
  • Catalytic N-Methylation of Amines: Methanol, a potential hydrogen source, has been employed in the N-methylation of amines, showcasing the versatility of methanol-based reactions in organic synthesis and potentially involving this compound as a reactant or solvent (Naina Sarki et al., 2021).

Material Science and Polymer Research

  • Polymer Solar Cells: Studies on thieno[3,4-b]-thiophene/benzodithiophene solar cells have highlighted the role of methanol treatment in improving device efficiency, which could relate to processing steps involving this compound or derivatives (Huiqiong Zhou et al., 2013).

Catalysis and Green Chemistry

  • Encapsulation in Zeolite: A molybdenum(VI) complex with thiazole-hydrazone ligand encapsulated in zeolite Y has shown to be an efficient and reusable catalyst for the oxidation of alcohols, including primary alcohols, which could involve this compound as a substrate (M. Ghorbanloo & Ali Maleki Alamooti, 2017).

Photophysical and Electroluminescent Applications

  • Electroluminescent Devices: Zn(II)-chelated complexes based on benzothiazole derivatives, related to the structural motif of this compound, have been explored for white-light emission in electroluminescent devices, showcasing the potential of these compounds in optoelectronic applications (S. Roh et al., 2009).

Mechanism of Action

The mechanism of action for this compound is not provided in the retrieved sources .

Safety and Hazards

The safety information for this compound indicates that it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . The compound should not be subjected to grinding, shock, or friction . It should not be inhaled or come into contact with the skin or eyes . It should be handled only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Future Directions

The future directions for the research and application of “(2,3-Dihydro-1-benzothiophen-3-yl)methanol” are not specified in the retrieved sources .

Properties

IUPAC Name

2,3-dihydro-1-benzothiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQJRLBCTTZPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2S1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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